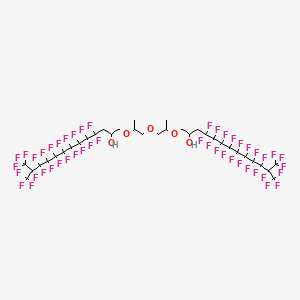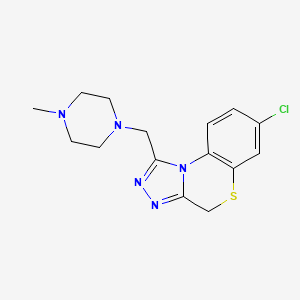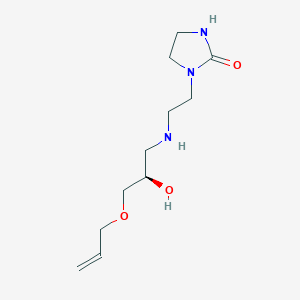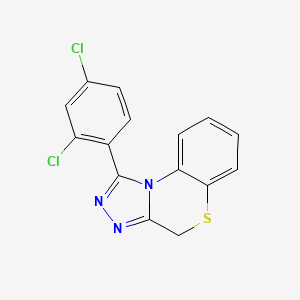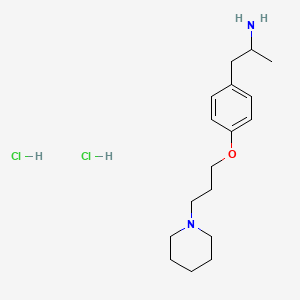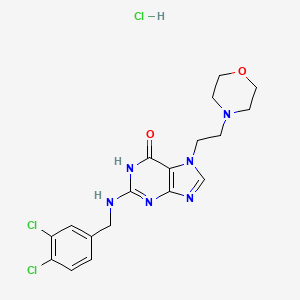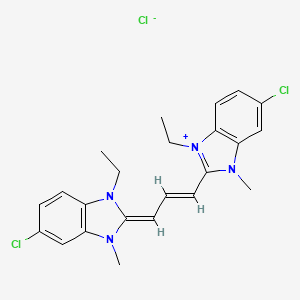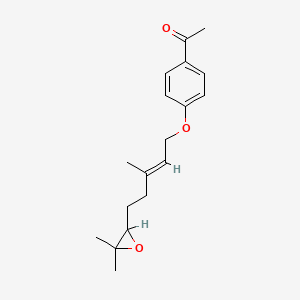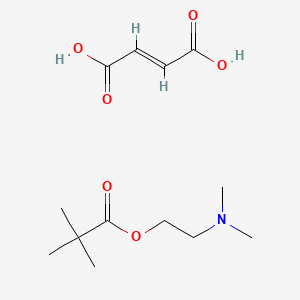
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(331)nonane is a complex organic compound with a unique structure that includes a brominated aromatic ring, a sulfonyl group, and a diazabicyclo nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the formation of the diazabicyclo nonane core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic sites on proteins, while the diazabicyclo nonane core provides structural stability and specificity. The brominated aromatic ring can participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((5-Chloro-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
Compared to similar compounds, 3-((5-Bromo-2-methoxyphenyl)sulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the sulfonyl group and the diazabicyclo nonane core also contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
120465-92-1 |
|---|---|
Molekularformel |
C20H31BrN2O3S |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
3-(5-bromo-2-methoxyphenyl)sulfonyl-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H31BrN2O3S/c1-5-6-9-22-11-15-13-23(14-16(12-22)20(15,2)3)27(24,25)19-10-17(21)7-8-18(19)26-4/h7-8,10,15-16H,5-6,9,11-14H2,1-4H3 |
InChI-Schlüssel |
FGPALBNCOVUHEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



